

LV-320 as an ATG4B Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: LV-320

Cat. No.: B2760881

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Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis, differentiation, and response to stress.[1] The cysteine protease Autophagy-Related 4B (ATG4B) is a key enzyme in this pathway, essential for processing proteins of the LC3/GABARAP family, which are critical for the formation of the autophagosome.[2][3] Given its pivotal role, ATG4B has emerged as a significant target for therapeutic intervention in various diseases, including cancer.[2][4] This technical guide provides an in-depth overview of **LV-320**, a novel, cell-active, quinoline-based chemical probe that acts as an allosteric inhibitor of ATG4B.[2][5] Developed through a structure-activity relationship (SAR) study, **LV-320** serves as a valuable tool for dissecting the roles of ATG4B in cellular processes and exploring its therapeutic potential.[2][6]

Core Characteristics and Mechanism of Action

LV-320 is a potent and stable styrylquinoline derivative that functions as an uncompetitive inhibitor of ATG4B.[2][7] This mode of inhibition means **LV-320** binds to the ATG4B-substrate complex, rather than to the free enzyme. Kinetic analyses have confirmed this mechanism, demonstrating that increasing concentrations of **LV-320** lead to a suppression of the maximum reaction velocity (V_{max}) and a lowering of the Michaelis constant (K_M).[7] This allosteric inhibition mechanism distinguishes **LV-320** from many other reported ATG4B inhibitors.[7][8] Microscale thermophoresis (MST) experiments have verified the direct binding of **LV-320** to ATG4B.[7]

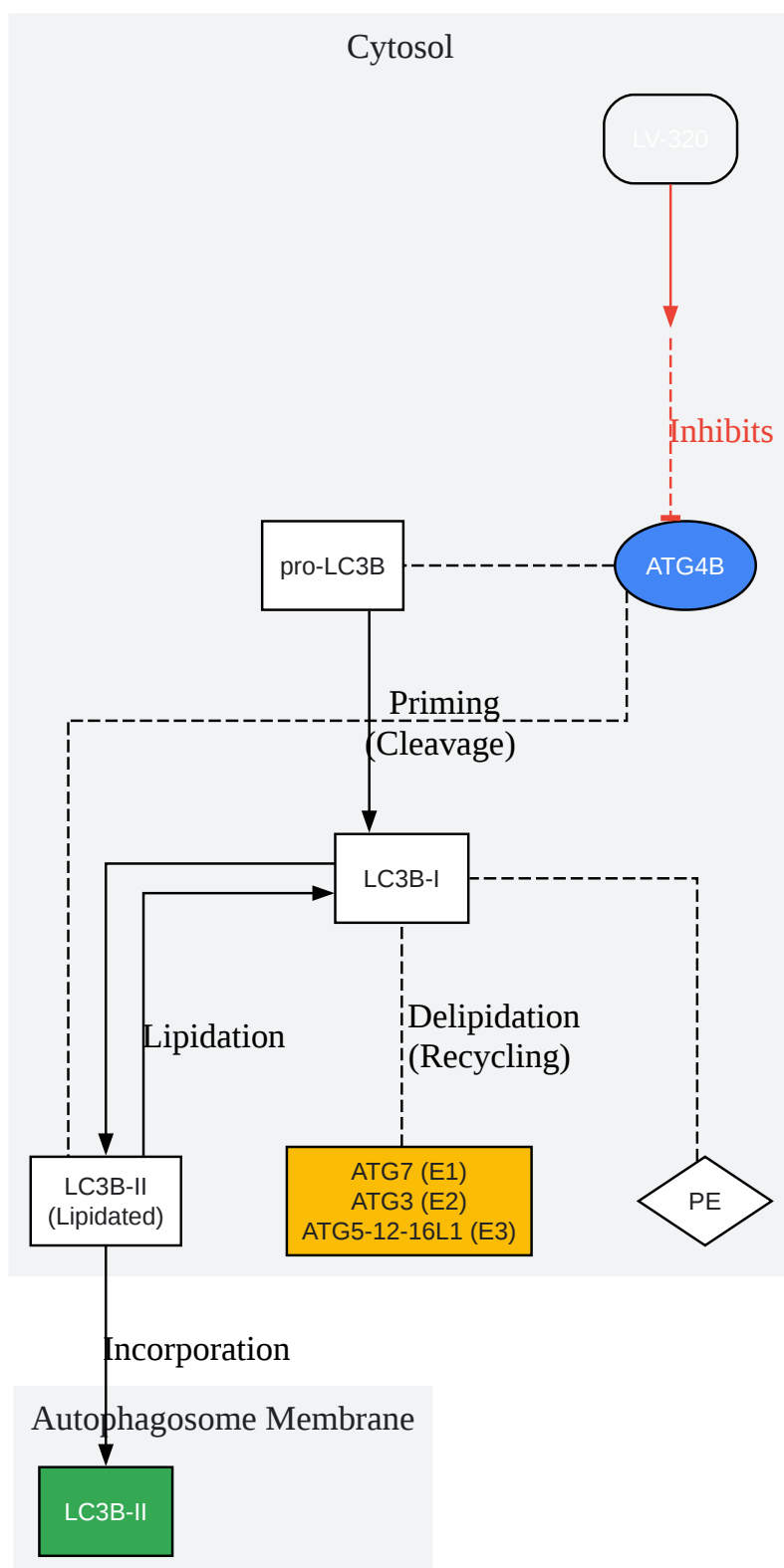
Quantitative Data Summary

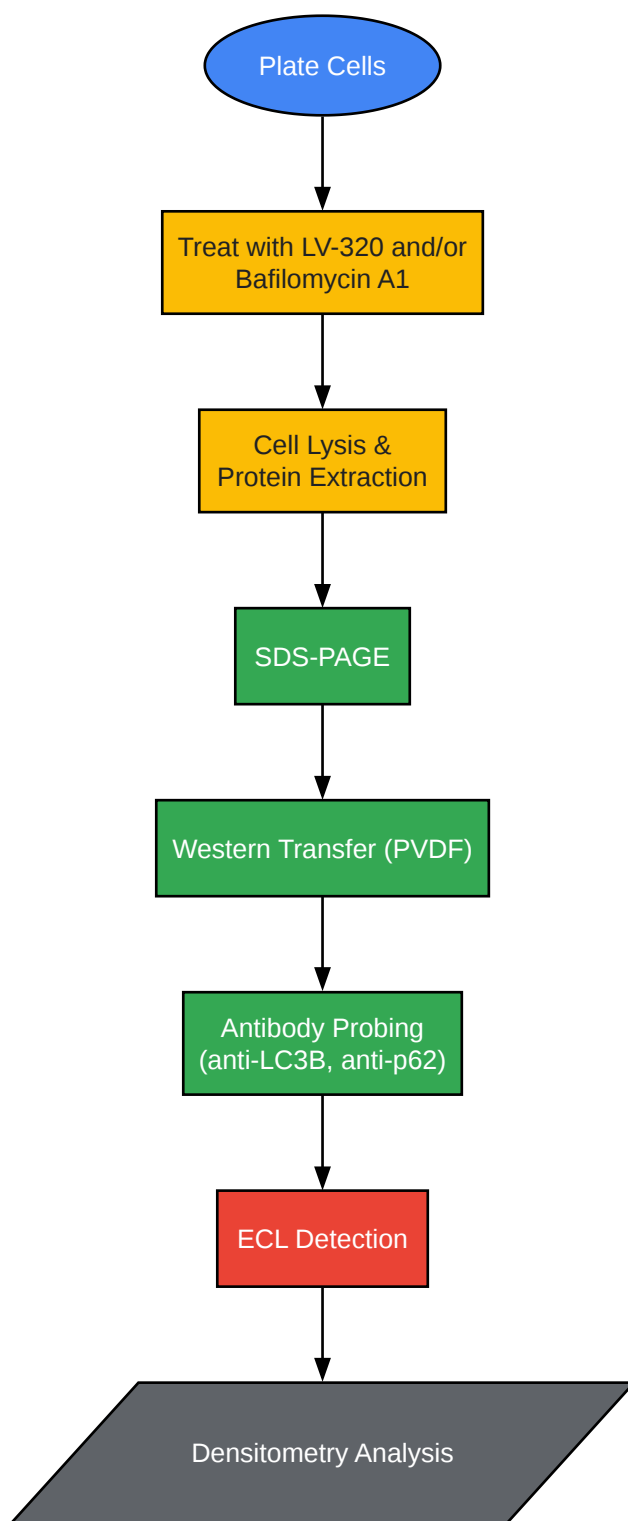
The inhibitory activity and binding affinity of **LV-320** have been quantitatively characterized through various biochemical assays. The data highlights its potency and selectivity for ATG4 family proteases over other cysteine proteases.

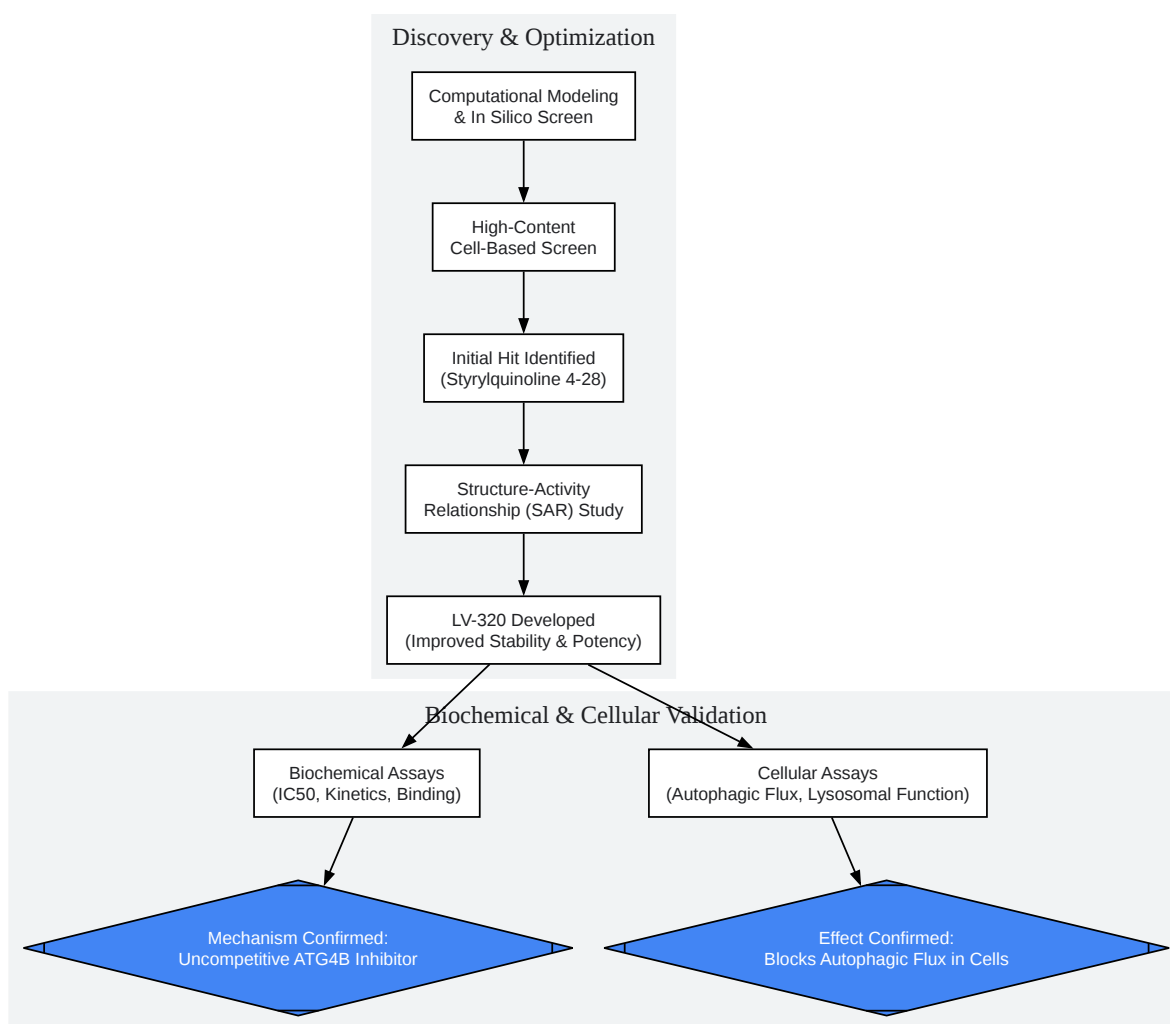
Parameter	Target	Value	Assay Method	Reference
IC50	ATG4B	24.5 μ M (95% CI: 20.7-29.1 μ M)	Fluorescent Peptide Substrate Assay	[7]
IC50	ATG4A	35.5 μ M (95% CI: 31.4-40.2 μ M)	Fluorescent Peptide Substrate Assay	[7]
Binding Affinity (KD)	ATG4B	16 \pm 1 μ M	Microscale Thermophoresis (MST)	[7][9]
Selectivity	Caspase-3	6% inhibition at 60 μ M	Protease Activity Assay	[7]
Selectivity	Cathepsin B	32% inhibition at 60 μ M	Protease Activity Assay	[7]

Signaling Pathway and Inhibition

ATG4B plays a dual role in the processing of LC3B, a key step in autophagosome biogenesis. [3] Initially, it cleaves the pro-form of LC3B to expose a C-terminal glycine, generating LC3B-I. [10] This form is subsequently conjugated to phosphatidylethanolamine (PE) to create LC3B-II, which is integrated into the growing autophagosome membrane.[11] ATG4B also performs a "recycling" function by deconjugating LC3B-II from the outer autophagosome membrane, releasing LC3B-I back into the cytosol.[3] **LV-320**, by inhibiting ATG4B, disrupts both the priming and recycling steps, leading to a blockage of the entire autophagic flux.[2][12]







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